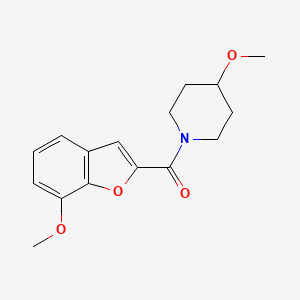

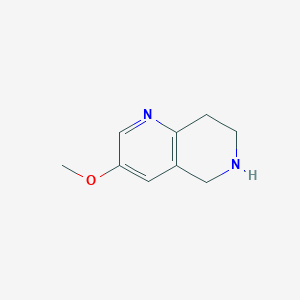

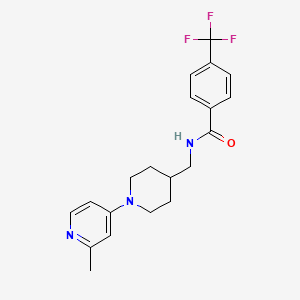

![molecular formula C19H24N6O3 B2625526 N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946335-16-6](/img/structure/B2625526.png)

N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It belongs to the class of triazine derivatives . Triazines are six-membered heterocyclic compounds containing three nitrogen atoms, which replace the carbon-hydrogen unit in the benzene ring . They are known to play important roles possessing various activities in medicinal and agricultural fields .

Synthesis Analysis

The synthesis of similar triazine derivatives involves various reactions. For instance, the electrophilic azo-coupling reaction of acetamide with aromatic diazonium salts affords the corresponding hydrazone derivatives. The Michael addition cyclization of hydrazone in pyridine gives pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide derivatives .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . Theoretical studies such as molecular docking can also provide insights into the binding affinity of these compounds with various proteins .Chemical Reactions Analysis

Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The subsequent retro Diels–Alder reaction gives a stable intermediate accompanied by the elimination of N2, and the final product is provided after elimination of NH3 .科学的研究の応用

Chemical Modification and Reactivity

- The chemical reactivity of similar compounds has been explored, including modifications and reactions with different agents. For instance, Collins, Hughes, and Johnson (2000) examined the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, a related compound, revealing various reactions and product formations, which can provide insights into the chemical behavior of the compound (Collins, Hughes, & Johnson, 2000).

Novel Tricyclic Compounds and Heterocyclic Systems

- Clark, Varvounis, and Bakavoli (1986) investigated novel heterocyclic systems, including derivatives of imidazo[1,2-c]pyrimidine, which are structurally related to the compound of interest. This research provides an understanding of the synthesis and properties of novel tricyclic compounds (Clark, Varvounis, & Bakavoli, 1986).

Synthesis and Characterization of Derivatives

- Research by Zaki, Radwan, and El-Dean (2017) on the synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives can provide insights into the synthesis methods and characteristics of related compounds (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial and Antitumor Activities

- Studies on compounds with structural similarities have shown potential antimicrobial and antitumor activities. For instance, research by Abu‐Hashem, Al-Hussain, and Zaki (2020) on novel benzodifuranyl and triazine derivatives demonstrated these biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Applications in Medicinal Chemistry

- The synthesis and applications of similar compounds in medicinal chemistry have been explored. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with potential antibacterial and antifungal activities, which can provide insights into the potential medicinal applications of the compound (Desai, Dodiya, & Shihora, 2011).

将来の方向性

The future directions in the research of such compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Theoretical and experimental studies can be conducted to understand their mechanism of action and to optimize their properties for specific applications . Further studies could also focus on the development of more efficient synthesis methods .

特性

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3/c26-17(20-7-4-8-23-11-13-28-14-12-23)16-18(27)25-10-9-24(19(25)22-21-16)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOJNTYBXQIFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

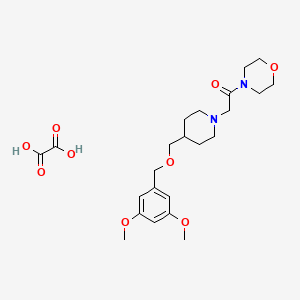

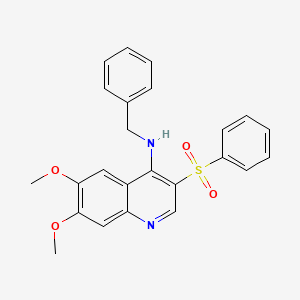

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2625447.png)

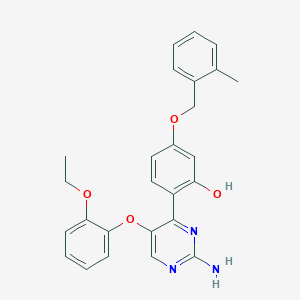

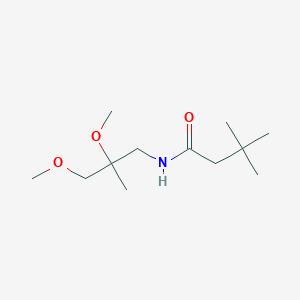

![3-ethyl-N-(4-ethylphenyl)-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2625455.png)

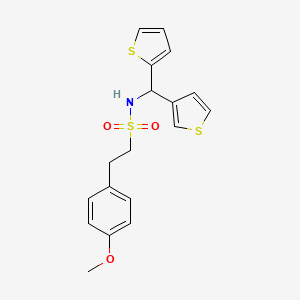

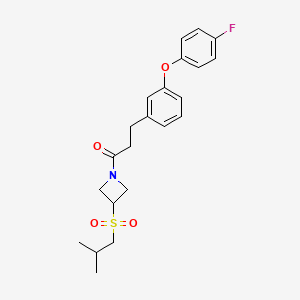

![2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2625458.png)

![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)